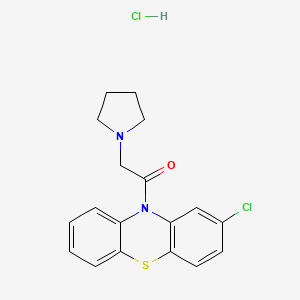
2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine hydrochloride, also known as chlorpromazine, is a medication used to treat various mental disorders such as schizophrenia, bipolar disorder, and severe anxiety. It belongs to the class of drugs known as phenothiazines, which act on the central nervous system to alleviate symptoms of mental illness.
作用机制
The exact mechanism of action of 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine hydrochloridene is not fully understood. However, it is believed to work by blocking the action of dopamine, a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. Chlorpromazine also blocks the action of other neurotransmitters such as serotonin and norepinephrine. This leads to a decrease in the activity of certain areas of the brain, which can alleviate symptoms of mental illness.
Biochemical and Physiological Effects
Chlorpromazine has various biochemical and physiological effects on the body. It can cause sedation, drowsiness, and decreased alertness. It can also cause dry mouth, blurred vision, and constipation. Chlorpromazine can lower blood pressure and heart rate, and it can interfere with the body's ability to regulate temperature. It can also cause weight gain, metabolic changes, and hormonal imbalances.
实验室实验的优点和局限性
Chlorpromazine has several advantages for lab experiments. It is a well-established drug that has been extensively studied, and its effects on the brain are well-known. It is also relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. Chlorpromazine can have variable effects depending on the dose and the individual, which can make it difficult to interpret results. It can also have side effects that can interfere with the experimental design.
未来方向
There are several future directions for research on 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine hydrochloridene. One area of interest is the development of new drugs that are more effective and have fewer side effects. Another area of interest is the study of the long-term effects of 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine hydrochloridene on the brain and the body. Additionally, there is ongoing research on the mechanisms of mental illness and the role of neurotransmitters in the regulation of mood, behavior, and cognition. Understanding these mechanisms could lead to the development of more targeted and effective treatments for mental illness.
Conclusion
In conclusion, 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine hydrochloridene is a medication that has been extensively studied for its therapeutic effects on mental disorders. It is synthesized through a multi-step process and has various biochemical and physiological effects on the body. Chlorpromazine's mechanism of action is not fully understood, but it is believed to work by blocking the action of dopamine and other neurotransmitters. Chlorpromazine has advantages and limitations for lab experiments, and there are several future directions for research on this drug.
合成方法
Chlorpromazine was first synthesized in 1950 by Paul Charpentier and his colleagues at Rhône-Poulenc Laboratories in France. The synthesis involves the reaction of 2-chloroacetophenone with thioacetamide to form 2-chloro-N-(2-thienyl)acetamide. This intermediate is then reacted with 2-dimethylaminomethyl-10H-phenothiazine to form 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine hydrochloridene. The final product is obtained by crystallization from ethanol and hydrochloric acid.
科学研究应用
Chlorpromazine has been extensively studied for its therapeutic effects on mental disorders. It has been shown to be effective in reducing psychotic symptoms such as hallucinations and delusions in patients with schizophrenia. It is also used to treat bipolar disorder and severe anxiety. In addition to its clinical applications, 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine hydrochloridene has been used in scientific research to study the mechanisms of mental illness and the effects of psychotropic drugs on the brain.
属性
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-2-pyrrolidin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS.ClH/c19-13-7-8-17-15(11-13)21(14-5-1-2-6-16(14)23-17)18(22)12-20-9-3-4-10-20;/h1-2,5-8,11H,3-4,9-10,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCLLJNEVMMZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-phenothiazin-10-yl)-2-pyrrolidin-1-yl-ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methylphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5233405.png)

![5-(3-butenoyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5233421.png)

![2,7-diamino-4-[4-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5233441.png)
![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-phenylcyclohexanamine](/img/structure/B5233444.png)
![4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5233451.png)
![4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5233455.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5233460.png)
![2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B5233465.png)
![3-[(2,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5233469.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5233478.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5233495.png)
![(5-isoquinolinylmethyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5233515.png)